3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives
Properties
IUPAC Name |
3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF3NO3/c1-3-11-28(12-4-2)13-16-18(29)10-9-15-20(30)19(14-7-5-6-8-17(14)24)22(23(25,26)27)31-21(15)16/h5-10,29H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRIFKUWLNEKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the condensation of a suitable phenol derivative with an appropriate ketone under acidic or basic conditions to form the chromen-4-one core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dipropylamino Group: The dipropylamino group can be introduced through a nucleophilic substitution reaction using dipropylamine and a suitable leaving group.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using a suitable oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce various functional groups.
Trifluoromethylation: The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Trifluoromethylation: Common reagents include trifluoromethyl iodide and trifluoromethyl sulfonates.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives.
Trifluoromethylation: Formation of trifluoromethylated derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Chromen-4-ones: Compounds with similar chromen-4-one cores and trifluoromethyl groups.
Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups.
Dipropylamino Derivatives: Compounds with similar dipropylamino groups.
Uniqueness
3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chlorophenyl and dipropylamino groups contribute to its potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
